1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a chlorinated benzothiazole ring attached to a piperazine moiety, which is further linked to an ethanone group. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These targets play a crucial role in regulating mood and behavior.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets (dopamine and serotonin receptors) and modulate their activity . This could result in changes in neurotransmitter levels and neuronal signaling.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may influence the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, sleep, and cognition.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation based on certain properties, such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity.
Result of Action
Similar compounds have shown antibacterial activity , suggesting that they may lead to the death of bacterial cells or inhibit their growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with appropriate reagents to form the desired product. For instance, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorinated benzothiazole ring.
Oxidation and Reduction: The ethanone group can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can modify the ethanone group to form corresponding alcohols or carboxylic acids.
Scientific Research Applications
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzothiazole core structure but differ in the substituents attached to the piperazine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These derivatives also contain the benzothiazole and piperazine moieties but have different functional groups attached.
Uniqueness
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its chlorinated benzothiazole ring and ethanone group contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-9(18)16-5-7-17(8-6-16)13-15-12-10(14)3-2-4-11(12)19-13/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQIHMGMOXUYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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